4-chloro-1-N-cyclopropylbenzene-1,2-diamine
Description
4-chloro-1-N-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11ClN2 It is a derivative of benzene, featuring a chlorine atom and a cyclopropyl group attached to the benzene ring
Properties
IUPAC Name |
4-chloro-1-N-cyclopropylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELFMJJQKBPITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine typically involves the reaction of 4-chloro-1,2-diaminobenzene with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-N-cyclopropylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-chloro-1-N-cyclopropylbenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-o-phenylenediamine: A structurally related compound used in similar applications.
4-nitro-o-phenylenediamine: Another related compound with different chemical properties and applications.
p-phenylenediamine dihydrochloride: Used in various industrial applications.
Uniqueness
4-chloro-1-N-cyclopropylbenzene-1,2-diamine is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
4-Chloro-1-N-cyclopropylbenzene-1,2-diamine is an organic compound characterized by its unique structural features, including a chlorine atom and a cyclopropyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by forming complexes that alter their function.
- Receptor Interaction : It may bind to specific receptors, affecting signaling pathways crucial for cellular functions.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It shows effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism in this context likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. In vitro assays have shown promising results against several cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics to evaluate its antimicrobial efficacy. The results indicated that the compound exhibited comparable or superior activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into its mechanism of action and potential formulations for clinical use.
Investigation of Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis. This study supports the potential application of the compound in developing novel anticancer therapies.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2-Benzenediamine | Parent compound without cyclopropyl group | Limited antimicrobial activity |
| 4-Methylbenzene-1,2-diamine | Methyl group instead of cyclopropyl | Moderate anticancer activity |
| This compound | Chlorine atom with cyclopropyl group | Significant antimicrobial & anticancer properties |
The unique combination of chlorine and cyclopropyl groups in this compound enhances its biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
